(E)-2-Decenoic acid

Description

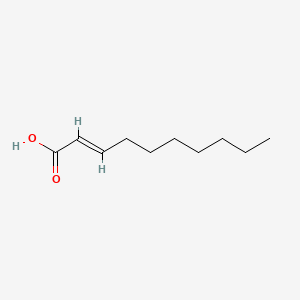

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBXVVIUZANZAU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904657 | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 162.00 °C. @ 15.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.933, 0.916-0.945 | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7 | |

| Record name | trans-2-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5- AND 6-decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-2-Decenoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Interactions

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(E)-2-Decenoic acid, a monounsaturated fatty acid, is a naturally occurring bioactive compound of significant interest to the scientific community. Primarily identified as a constituent of royal jelly, the exclusive food of queen honeybees, this medium-chain fatty acid and its derivatives play crucial roles in the social structure of honeybee colonies and exhibit a range of pharmacological activities. This technical guide provides a detailed exploration of the natural sources, historical discovery, and key biological interactions of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and bioactivity assessment, and visual representations of its biosynthetic and signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Natural Sources and Discovery

Primary Natural Source: Royal Jelly

The most significant natural source of this compound is royal jelly, a proteinaceous secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera)[1][2]. Royal jelly is the primary food for queen bees throughout their lives and for all bee larvae for the first few days of their development[3][4]. The unique composition of royal jelly, rich in proteins, vitamins, and lipids, is responsible for the remarkable differences in development and longevity between queen and worker bees.

The fatty acid profile of royal jelly is unique, characterized by a high concentration of medium-chain fatty acids (C8-C12), with (E)-10-hydroxy-2-decenoic acid (10-HDA) being the most abundant and a recognized marker for the quality and authenticity of royal jelly[1][2]. This compound is found alongside 10-HDA and other related fatty acids in this complex matrix[5].

Other Natural Occurrences

Besides royal jelly, this compound and its isomers have been identified in other natural contexts, albeit in lower concentrations. Certain bacteria, such as Streptococcus mutans, have been reported to produce decenoic acids[6]. These compounds are also recognized for their role as flavoring agents in various food products[7].

Historical Discovery and Isolation

The discovery of decenoic acids is intrinsically linked to the study of honeybee biology, particularly the chemical composition of royal jelly and queen bee pheromones. Early investigations into the lipid fraction of royal jelly by Townsend and Lucas in 1940 laid the groundwork for identifying its unique fatty acid components[8][9]. In 1957, Butenandt and Rembold isolated and identified 10-hydroxy-Δ²-decenoic acid as a major constituent of royal jelly[10].

Subsequent research in the late 1950s and early 1960s by scientists such as Callow, Johnston, and Butler led to the isolation and synthesis of "queen substance," which was identified as 9-oxo-(E)-2-decenoic acid, a key pheromone regulating social order in the honeybee colony[11][12][13]. While these studies focused on the more abundant hydroxylated and oxo-derivatives, the presence of this compound as a related constituent in these natural secretions was confirmed through more advanced analytical techniques in later years.

Quantitative Data

The concentration of this compound and its closely related derivatives in royal jelly can vary depending on several factors, including the geographical origin, the subspecies of honeybee, and the season of collection. The table below summarizes the quantitative data for key decenoic acids found in royal jelly from various studies.

| Fatty Acid | Source (Geographical Location) | Concentration Range (% of fresh royal jelly) | Analytical Method | Reference(s) |

| 10-Hydroxy-2-decenoic acid (10-HDA) | USA | 1.85 - 2.18% | HPLC | |

| 10-Hydroxy-2-decenoic acid (10-HDA) | China | 1.26 - 2.21% | HPLC | [7] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Turkey | 1.02 - 2.38% | HPLC | [7] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Italy and other European countries | 0.8 - 3.2% | HPLC | [7] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Brazil | 1.58 - 3.10% | HPLC | [7] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | South Korea | 1.9 - 2.6 g/100g | Not specified | |

| 9-Oxo-2-decenoic acid (9-ODA) | Mated Queen Bee Mandibular Glands | 144.73 ± 37.38 µ g/queen (1-year-old) | GC | [14] |

| 9-Oxo-2-decenoic acid (9-ODA) | Mated Queen Bee Mandibular Glands | 153.1 ± 36.28 µ g/queen (2-year-old) | GC | [14] |

| 9-Oxo-2-decenoic acid (9-ODA) | Mated Queen Bee Mandibular Glands | 173 ± 54.76 µ g/queen (3-year-old) | GC | [14] |

Biosynthesis of Decenoic Acids in Honeybees

The biosynthesis of this compound and other related C10 fatty acids in honeybees occurs primarily in the mandibular glands and is a multi-step process starting from longer-chain fatty acids. The general pathway is outlined below.

Caption: Generalized biosynthetic pathway of decenoic acids in honeybee mandibular glands.

Experimental Protocols

Extraction and Quantification of this compound from Royal Jelly using HPLC

This protocol is adapted from methodologies described for the quantification of 10-HDA and can be optimized for this compound[7].

4.1.1. Materials and Reagents

-

Fresh or lyophilized royal jelly sample

-

This compound standard

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Syringe filters (0.45 µm)

4.1.2. Sample Preparation

-

Accurately weigh approximately 100 mg of fresh royal jelly or an equivalent amount of lyophilized powder into a centrifuge tube.

-

Add 10 mL of a methanol/water solution (e.g., 50:50 v/v).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate extraction.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and water (acidified with phosphoric acid to pH ~2.5). A typical starting condition is 60:40 methanol:water, which can be adjusted based on the specific column and instrument.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV detector at 215 nm

-

Quantification: Prepare a standard curve using serial dilutions of the this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Determination of Antimicrobial Activity using Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain[15][16][17].

4.2.1. Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

4.2.2. Procedure

-

Stock Solution Preparation: Dissolve this compound in DMSO or ethanol to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Biological Activities and Signaling Pathways

Antimicrobial and Anti-biofilm Activity

This compound and its isomers exhibit notable antimicrobial properties, particularly against Gram-positive bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity[10][15][18]. The lipophilic nature of the fatty acid allows it to intercalate into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Caption: Proposed mechanism of antimicrobial action of this compound on bacterial cells.

Estrogenic Activity and Signaling Pathway

This compound has been reported to exhibit estrogenic activity through its interaction with estrogen receptors (ERs)[19]. As an agonist, it can bind to these nuclear receptors and initiate a signaling cascade that influences gene expression. The general pathway for estrogen receptor signaling is depicted below.

Caption: Generalized signaling pathway of this compound via estrogen receptor activation.

Upon binding of this compound to the estrogen receptor in the cytoplasm, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various physiological effects. Non-genomic actions involving the activation of kinase signaling cascades such as MAPK/ERK and PI3K/AKT have also been associated with estrogen receptor activation and may be triggered by this compound[19][20][21].

Conclusion

This compound is a multifaceted natural compound with a rich history rooted in the fascinating biology of the honeybee. Its presence in royal jelly underscores its importance in developmental biology and social insect communication. For researchers and drug development professionals, its demonstrated antimicrobial and estrogenic activities present intriguing avenues for further investigation. The methodologies and data presented in this guide offer a solid foundation for future studies aimed at elucidating its precise mechanisms of action and exploring its therapeutic potential. A deeper understanding of its biosynthesis could also pave the way for biotechnological production of this valuable fatty acid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Royal jelly acid, 10-hydroxy-trans-2-decenoic acid, as a modulator of the innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10-hydroxydecenoic acid, 765-01-5 [thegoodscentscompany.com]

- 7. apiservices.biz [apiservices.biz]

- 8. The chemical nature of royal jelly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STUDIES ON THE LIPIDS OF ROYAL JELLY. | Semantic Scholar [semanticscholar.org]

- 10. [Royal jelly of the honeybee. I. Isolation, constitution analysis, and incidence of 10-hydroxy-delta 2-decenoi acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The chemical nature of royal jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. miesiecznik-pszczelarstwo.pl [miesiecznik-pszczelarstwo.pl]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of estrogens and estrogen receptor-α in brain lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty acid synthase regulates estrogen receptor-α signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Decenoic Acid

This document provides a comprehensive overview of the physicochemical properties of this compound, a monounsaturated medium-chain fatty acid. It is intended to serve as a technical resource for professionals in research and drug development. The information is compiled from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Structure

This compound, also known as trans-2-Decenoic acid, is a C10 unsaturated fatty acid with a double bond in the trans configuration at the C2 position.[1] It is a known intermediate in fatty acid metabolism and has been identified in natural sources such as the royal jelly of honey bees and secretions from bacteria like Streptococcus mutans.[2][3]

| Identifier | Value |

| IUPAC Name | (E)-dec-2-enoic acid |

| Synonyms | trans-2-Decenoic Acid, (2E)-dec-2-enoic acid[4] |

| CAS Number | 334-49-6[2][4] |

| Molecular Formula | C₁₀H₁₈O₂ |

| SMILES | CCCCCCC/C=C/C(=O)O[2] |

| InChIKey | WXBXVVIUZANZAU-CMDGGOBGSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and developmental contexts.

General Properties

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 170.25 g/mol | [1] | |

| Physical Description | Colorless liquid to solid; described as having a fruity, waxy aroma. | [2][4][5] | |

| Melting Point | 12.00 °C | @ 760.00 mm Hg | [2][4] |

| Boiling Point | 161.00 - 162.00 °C | @ 15.00 mm Hg | [2][4] |

| 278.00 - 279.00 °C | @ 760.00 mm Hg | [4][6] | |

| Density | 0.923 - 0.933 g/cm³ | @ 25.00 °C | [2][4][5] |

| Refractive Index | 1.456 - 1.466 | @ 20.00 °C | [2][4][5] |

| Vapor Pressure | 0.001000 mmHg | @ 25.00 °C (estimated) | [4][5] |

| Flash Point | > 100.00 °C (> 212.00 °F) | [4] | |

| logP (o/w) | 3.8 | [2][5] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 86.48 mg/L @ 25 °C (estimated) | [4][5] |

| Insoluble | [1][4][7] | |

| Oils | Soluble | [1] |

| Ethanol (EtOH) | Soluble, ≥161.4 mg/mL | [4][7][8] |

| Dimethyl Sulfoxide (DMSO) | ≥8.8 mg/mL | [7][8] |

Spectral Data

Spectral analysis is fundamental for the structural elucidation and identification of this compound.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Intensity |

| 172.42 | 439.00 |

| 152.35 | 594.00 |

| 120.86 | 684.00 |

| 32.39 | 574.00 |

| 31.85 | 574.00 |

| 29.20 | 1000.00 |

| 28.04 | 503.00 |

| 22.72 | 548.00 |

| 14.08 | 497.00 |

| Solvent: CDCl₃, Frequency: 15.09 MHz[2] |

Experimental Protocols

The determination of the physicochemical properties of fatty acids like this compound follows standardized analytical procedures. Below are detailed methodologies for key experiments.

Determination of Melting and Boiling Points

A standard protocol for determining the melting and boiling points involves using a Differential Scanning Calorimeter (DSC) for the melting point and a vacuum distillation apparatus for the boiling point at reduced pressure.

-

Melting Point (DSC):

-

A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The sample is cooled to a temperature well below its expected melting point and then heated at a controlled rate (e.g., 5 °C/min).

-

The heat flow to the sample is monitored, and the melting point is determined from the onset temperature of the endothermic melting peak.

-

-

Boiling Point (Vacuum Distillation):

-

The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.

-

A manometer is included in the system to accurately measure the pressure.

-

The system is evacuated to the desired pressure (e.g., 15.00 mm Hg).[2]

-

The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

-

Solubility Determination

The solubility of this compound can be determined using the shake-flask method, a standard procedure for assessing the solubility of a substance in a given solvent.

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove the undissolved solute.

-

The concentration of this compound in the clear supernatant is quantified using an appropriate analytical technique, such as gas chromatography (GC) after derivatization to its methyl ester.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of fatty acids.

-

Derivatization: The carboxylic acid group is typically converted to a more volatile ester, commonly a fatty acid methyl ester (FAME), via methylation with a reagent like boron trifluoride (BF₃)-methanol.[9]

-

Injection: A small volume of the FAME solution is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through a long, thin capillary column (e.g., 100-meter fused silica (B1680970) column).[9] The FAMEs are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection (MS): As the separated components exit the column, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification.

Biological Activity and Signaling

This compound is not merely a metabolic intermediate but also exhibits distinct biological activities. It has been shown to possess estrogenic and neurotrophin-like properties, making it a molecule of interest for drug development.

Estrogenic Activity

Studies have reported that this compound, along with 10-hydroxy-trans-2-decenoic acid also found in royal jelly, demonstrates estrogenic activity. Specifically, it has been shown to inhibit the binding of 17β-estradiol to the estrogen receptor-β (ERβ), suggesting a potential role as a selective estrogen receptor modulator (SERM).[3][7][10]

Neurotrophin-Like Activity

Research has indicated that derivatives of this compound, such as trans-2-decenoic acid ethyl ester (DAEE), can elicit neurotrophin-like effects.[11] These compounds have been found to activate key intracellular signaling pathways that are also triggered by neurotrophins like brain-derived neurotrophic factor (BDNF). The proposed mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the subsequent phosphorylation of the cAMP-response element-binding protein (CREB), a crucial transcription factor for neuronal survival and plasticity.[11][12]

This guide provides a consolidated source of technical data on this compound. The information presented is intended to support further research and development activities involving this versatile fatty acid.

References

- 1. scent.vn [scent.vn]

- 2. trans-2-Decenoic acid | C10H18O2 | CID 5282724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, 334-49-6 [thegoodscentscompany.com]

- 5. 2-decenoic acid, 3913-85-7 [thegoodscentscompany.com]

- 6. Decenoic acid - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. raybiotech.com [raybiotech.com]

- 9. who.int [who.int]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2-Decenoic acid ethyl ester possesses neurotrophin-like activities to facilitate intracellular signals and increase synapse-specific proteins in neurons cultured from embryonic rat brain. | Semantic Scholar [semanticscholar.org]

- 12. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of (E)-2-Decenoic Acid Derivatives in Queen Bee Pheromonal Communication: A Technical Guide

(E)-2-Decenoic acid derivatives are cornerstone components of the sophisticated chemical language that governs honey bee (Apis mellifera) colony organization and social harmony. Secreted from the queen bee's mandibular glands, these fatty acids form the backbone of a pheromonal bouquet that dictates worker bee behavior, physiology, and the overall reproductive hierarchy of the colony. This technical guide provides an in-depth examination of these critical compounds for researchers, scientists, and drug development professionals.

Chemical Profile and Composition of Queen Pheromones

The primary biologically active forms of this compound found in queen bees are (E)-9-oxodec-2-enoic acid (9-ODA) and (E)-9-hydroxydec-2-enoic acid (9-HDA). These compounds do not act in isolation but are part of a complex mixture known as the Queen Mandibular Pheromone (QMP). QMP is a synergistic blend of five core components.[1][2][3][4] Further research has identified four additional compounds that, in conjunction with QMP, form the nine-component Queen Retinue Pheromone (QRP), which is responsible for the full retinue response in worker bees.[1][2][3]

The production of these pheromones is a dynamic process influenced by the queen's age, mating status, and overall health. For instance, mated, laying queens produce significantly higher concentrations of 9-ODA and other key components compared to virgin queens, signaling their reproductive dominance.[5]

Table 1: Quantitative Composition of Queen Mandibular Pheromone (QMP)

| Component | Chemical Name | Abbreviation | Typical Amount per Queen Equivalent (μg) |

| (E)-9-Oxodec-2-enoic acid | (E)-9-Oxodec-2-enoic acid | 9-ODA | ~200 |

| (R)-(-)-9-Hydroxydec-2-enoic acid | (R)-(-)-9-Hydroxydec-2-enoic acid | (R)-9-HDA | ~68 (85% of total 9-HDA) |

| (S)-(+)-9-Hydroxydec-2-enoic acid | (S)-(+)-9-Hydroxydec-2-enoic acid | (S)-9-HDA | ~12 (15% of total 9-HDA) |

| Methyl p-hydroxybenzoate | Methyl p-hydroxybenzoate | HOB | ~20 |

| 4-Hydroxy-3-methoxyphenylethanol | 4-Hydroxy-3-methoxyphenylethanol | HVA | ~2 |

Table 2: Additional Components of Queen Retinue Pheromone (QRP)

| Component | Chemical Name | Abbreviation | Glandular Source |

| Methyl Oleate | Methyl (Z)-octadec-9-enoate | MO | Various body parts |

| Coniferyl Alcohol | (E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-ol | CA | Mandibular Glands |

| Hexadecan-1-ol | Hexadecan-1-ol | PA | Various body parts |

| Linolenic Acid | (Z9,Z12,Z15)-octadeca-9,12,15-trienoic acid | LEA | Various body parts |

Physiological and Behavioral Effects on Worker Bees

Queen pheromones, particularly the this compound derivatives, elicit both short-term (releaser) and long-term (primer) effects, fundamentally regulating colony life.[2][7][8]

-

Releaser Effects: These are immediate behavioral responses. The most prominent is the "retinue response," where worker bees are attracted to the queen, forming a circle around her to lick, groom, and antennate her.[1][8] This contact is crucial for disseminating the pheromone throughout the colony.[3] 9-ODA also acts as a long-range sex attractant, drawing drones to the queen during mating flights.[3][8][9]

-

Primer Effects: These are long-term physiological changes. A key primer effect is the inhibition of ovary development in worker bees, ensuring the queen's reproductive monopoly.[8][10][11] The pheromone also suppresses the rearing of new queens, stabilizes the swarm, and stimulates worker activities such as foraging and comb building.[7][8]

Signaling Pathways and Molecular Reception

The perception of this compound derivatives begins at the molecular level with specific odorant receptors (Or) in the antennae of other bees. A functional genomics approach identified AmOr11 as the specific receptor for 9-ODA in honey bees.[9] This receptor shows high specificity and sensitivity for 9-ODA, with an EC50 of approximately 280 nM, and does not respond to other components of the QRP blend.[9] The activation of this receptor in drones initiates the upwind flight towards the queen during mating. In workers, the perception of 9-ODA and the broader QRP blend triggers a cascade of neurophysiological responses that modulate behavior and endocrine pathways, such as the suppression of juvenile hormone titers, which is linked to ovarian development.[8]

Experimental Protocols

The study of queen bee pheromones involves a multi-step process encompassing extraction, identification, and bioassays to determine biological activity.

A. Pheromone Extraction and Chemical Analysis

-

Source Material: Mandibular glands are dissected from queen bees of known age and mating status. Alternatively, whole queen heads or full-body extracts can be used.

-

Solvent Extraction: The glands or tissues are submerged in a non-polar solvent like hexane (B92381) or dichloromethane (B109758) for a set period to extract the lipids and other semi-chemicals.

-

Purification (Optional): Solid-phase extraction (SPE) or thin-layer chromatography (TLC) can be used to clean up the sample and isolate specific compound classes.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for separating, identifying, and quantifying the individual components of the pheromone blend. The retention times and mass spectra of the sample components are compared to those of synthetic standards. For more detailed structural analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

B. Retinue Bioassay

This laboratory assay quantifies the attractiveness of a substance to worker bees.

-

Preparation of Lures: A small, inert object (e.g., a glass bead or a dead worker bee) is treated with a specific quantity of the test substance (e.g., synthetic 9-ODA, a QMP blend, or a queen extract) dissolved in a solvent. A solvent-only lure serves as the control.

-

Worker Bee Cages: Cages containing a standardized number of young worker bees (typically 50-100) are prepared. Bees are often from colonies selectively bred for high or low responses to pheromones to enhance the assay's sensitivity.[1]

-

Assay Procedure: The prepared lure is introduced into the cage. The number of worker bees actively touching, licking, and antennating the lure (i.e., exhibiting the retinue response) is counted at regular intervals over a specific duration (e.g., 5-15 minutes).

-

Data Analysis: The response to the test lure is compared to the control lure using statistical methods (e.g., ANOVA) to determine if the substance is a significant attractant.

Conclusion

This compound derivatives, primarily 9-ODA and 9-HDA, are not merely chemical components but are the linchpins of social order within a honey bee colony. As the core of the Queen Mandibular and Retinue Pheromones, they orchestrate a complex array of behaviors and physiological states in worker bees, from reproductive suppression to coordinated foraging. The synergistic action of these fatty acids with aromatic compounds and other lipids highlights the complexity and robustness of this chemical communication system. A thorough understanding of these pathways, from biosynthesis in the queen to reception and signal transduction in the workers, is essential for fields ranging from basic insect sociobiology to the development of novel pest management strategies and agricultural applications.

References

- 1. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. honey bee genetics and pheromones [killowen.com]

- 4. The Improved Synthesis of Queen Bee Pheromones [cjcu.jlu.edu.cn]

- 5. pheromonesQueen [scientificbeekeeping.co.uk]

- 6. The effects of queen mandibular pheromone on nurse-aged honey bee (Apis mellifera) hypopharyngeal gland size and lipid metabolism | PLOS One [journals.plos.org]

- 7. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Queen Pheromone | Bee Culture [beeculture.com]

- 9. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]

- 11. Honeybees possess a structurally diverse and functionally redundant set of queen pheromones | Proceedings B | The Royal Society [royalsocietypublishing.org]

antimicrobial and anti-inflammatory properties of (E)-2-Decenoic acid.

An In-depth Technical Guide on the Antimicrobial and Anti-inflammatory Properties of (E)-2-Decenoic Acid and Related Isomers

Abstract

This compound, a medium-chain fatty acid, and its related isomers have garnered significant scientific attention for their multifaceted biological activities. These molecules, found in natural sources like royal jelly and as bacterial signaling molecules, exhibit potent antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, quantitative efficacy, and experimental methodologies used to evaluate these effects. The content is tailored for researchers, scientists, and drug development professionals, presenting data in a structured format to facilitate further investigation and application.

Antimicrobial Properties

Decenoic acid isomers demonstrate significant antimicrobial and, most notably, anti-biofilm capabilities. Their mechanism is often not based on direct bactericidal activity but rather on the modulation of key bacterial processes like biofilm formation, dispersal, and quorum sensing. The cis isomer, in particular, is a well-characterized bacterial signaling molecule that can induce the dispersal of established biofilms and revert antibiotic-tolerant persister cells to a susceptible state.[1][2][3][4]

Mechanism of Action

-

Biofilm Dispersal and Inhibition: cis-2-Decenoic acid (cis-DA), a diffusible signal factor (DSF) produced by Pseudomonas aeruginosa, induces the transition from a biofilm to a planktonic (free-swimming) phenotype.[2][3] This response has been observed across a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1][5] At concentrations as low as 734 μM, cis-DA can prevent biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA).[5]

-

Quorum Sensing (QS) Modulation: In P. aeruginosa, cis-DA is recognized by the long-chain fatty acid-CoA ligase FadD1.[6] This interaction positively regulates the las, rhl, and pqs quorum-sensing systems, which control virulence and biofilm development.[6][7] By interfering with these cell-to-cell communication pathways, decenoic acid isomers can disrupt coordinated bacterial behavior.[2]

-

Reversion of Persister Cells: Persister cells are a dormant, antibiotic-tolerant subpopulation within a biofilm. cis-DA has been shown to increase the metabolic activity of these cells, effectively "awakening" them and reverting them to an antimicrobial-susceptible state.[3][4] This significantly enhances the efficacy of conventional antibiotics.[3][5]

-

Membrane Permeabilization: There is evidence that cis-DA interacts with the bacterial cell membrane, increasing its permeability.[8] This action can potentiate the effects of other antibiotics by allowing their increased uptake.[8]

Quantitative Antimicrobial Activity

The antimicrobial and anti-biofilm efficacy of decenoic acid isomers is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC). The following table summarizes available data for various isomers against clinically relevant microorganisms.

| Isomer | Microorganism | Test | Concentration | Reference |

| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500 µg/mL | [9] |

| Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | [9] | |

| Staphylococcus aureus (MRSA) | Growth Inhibition | 2.94 mM | [5] | |

| Staphylococcus aureus (MRSA) | Biofilm Prevention | 734 µM | [5] | |

| 10-Hydroxy-2-decenoic Acid (10-HDA) | Staphylococcus aureus | MIC | 23–44 µM | [2] |

| Streptococcus alactolyticus | MIC | 23–44 µM | [2] | |

| Staphylococcus intermedius B | MIC | 23–44 µM | [2] | |

| Staphylococcus xylosus | MIC | 23–44 µM | [2] | |

| Escherichia coli | MIC | 40–43 µM | [2] | |

| Pseudomonas aeruginosa | MIC | No activity | [2] |

Experimental Protocols

1.3.1 Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method to determine the lowest concentration of a compound that prevents visible microbial growth.[10]

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final density of approximately 10⁵ CFU/mL.[10]

-

Incubation: The plate is incubated at 37°C for 24 hours.[10]

-

Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[10]

1.3.2 Biofilm Inhibition and Dispersal Assay

This protocol uses the crystal violet staining method to quantify the effect of a compound on pre-established biofilms.[10]

-

Biofilm Growth: Bacteria are cultured in 96-well polystyrene plates for 24-72 hours to allow for biofilm formation, with the medium being replaced periodically.

-

Treatment: The growth medium is removed, and the biofilms are washed with a phosphate-buffered saline (PBS) solution. The compound of interest, diluted in fresh medium, is then added to the wells. For dispersal assays, planktonic cell density (OD₆₀₀) in the supernatant can be measured after treatment.[10]

-

Staining: After treatment (e.g., 1-24 hours), the medium is discarded, and the wells are washed again with PBS. The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

-

Quantification: Excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid or ethanol. The absorbance is then measured using a plate reader (e.g., at 595 nm), which is proportional to the biofilm biomass.[2]

Anti-inflammatory Properties

Derivatives of this compound, particularly 10-hydroxy-2-decenoic acid (10-HDA) and 9-oxo-2-decenoic acid (9-ODA), exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11][12][13]

Mechanism of Action

-

Inhibition of NF-κB Pathway: 10-HDA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[11][14] NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines.[13] 10-HDA specifically inhibits LPS-induced IκB-ζ expression, which is required for the production of certain inflammatory mediators like IL-6.[11]

-

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another central regulator of inflammation. 10-HDA can downregulate this pathway, reducing the production of inflammatory cytokines.[14] Specifically, it has been shown to inhibit the p38 and JNK signaling pathways without affecting the ERK cascade.[15]

-

PPARγ Activation: 9-ODA is believed to exert anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[12] Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression.[12]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential is often measured by the compound's ability to inhibit the production of pro-inflammatory mediators. While specific IC₅₀ values for this compound are not widely published, data on related compounds demonstrate potent activity.

| Compound | Cell Line | Mediator | Activity | Reference |

| 10-Hydroxy-2-decenoic Acid (10-HDA) | RAW 264.7 Macrophages | IL-6 Production | Dose-dependent inhibition | [11] |

| RAW 264.7 Macrophages | NF-κB Activation | Dose-dependent inhibition | [11] | |

| WiDr Human Colon Cancer Cells | IL-8 Production | Significant reduction at 0.5-3.0 mM | [16] | |

| WiDr Human Colon Cancer Cells | TNF-α, IL-1β Production | Reduced at 3 mM | [13][16] |

Experimental Protocols

2.3.1 In Vitro Cytokine Release Assay

This protocol describes a method to measure the effect of a test compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.[12]

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 10-HDA) for 1-2 hours.

-

Stimulation: An inflammatory response is induced by adding Lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) to the wells. A vehicle control (e.g., DMSO) and an unstimulated control are included.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release into the supernatant.

-

Quantification: The cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α, IL-6) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12] The dose-dependent effect of the test compound is then determined.

Visualized Pathways and Workflows

Caption: Anti-inflammatory signaling pathway showing inhibition points by decenoic acid derivatives.

Caption: Antimicrobial mechanism of cis-2-Decenoic Acid in P. aeruginosa.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound and its isomers, particularly cis-2-decenoic acid and 10-hydroxy-2-decenoic acid, represent a promising class of bioactive lipids with significant therapeutic potential. Their antimicrobial action, characterized by the disruption of biofilms and modulation of quorum sensing, offers a novel strategy to combat antibiotic-tolerant infections. Furthermore, their ability to suppress key pro-inflammatory pathways like NF-κB and MAPK highlights their potential as anti-inflammatory agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and harness the properties of these versatile fatty acids in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]

- 11. Inhibitory effect of 10-hydroxy-trans-2-decenoic acid on LPS-induced IL-6 production via reducing IκB-ζ expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]

Unraveling the Multifaceted Mechanism of Action of (E)-2-Decenoic Acid: A Technical Guide

(E)-2-Decenoic acid, a medium-chain unsaturated fatty acid, has emerged as a molecule of significant interest for researchers in microbiology, oncology, and neurobiology. This technical guide provides an in-depth exploration of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its influence on key signaling pathways.

Antimicrobial and Biofilm-Modulating Activity

This compound and its isomer, cis-2-decenoic acid (cis-DA), exhibit potent activity against a broad spectrum of microorganisms, not primarily through direct bactericidal or fungicidal effects, but by modulating crucial cellular processes like biofilm formation and quorum sensing.

Inhibition of Biofilm Formation and Induction of Dispersion

One of the most well-documented activities of 2-decenoic acid is its ability to both prevent the formation of biofilms and disperse established ones. This has been observed in a variety of clinically relevant pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and the fungus Candida albicans.[1][2][3][4][5][6][7] The molecule acts as a signaling molecule, mimicking the native diffusible signal factors (DSFs) used by some bacteria to regulate their population density and behavior.[5][6][7]

Quantitative Data on Biofilm Inhibition and Dispersion:

| Organism | Compound | Concentration | Effect | Reference |

| Pseudomonas aeruginosa PAO1 | cis-2-Decenoic acid | 2.5 nM | Prevention of biofilm formation in flow cell reactors | [2] |

| Pseudomonas aeruginosa PAO1 | cis-2-Decenoic acid | 10 - 620 nM | Induction of biofilm dispersal | [5][6] |

| Staphylococcus aureus (MRSA) | cis-2-Decenoic acid | 734 µM | Prevention of biofilm formation | [2] |

| Staphylococcus aureus (MRSA) | cis-2-Decenoic acid | 125 µg/mL | Inhibition of biofilm formation | [3] |

| E. coli & K. pneumoniae (single and dual-species) | cis-2-Decenoic acid | 310 nM | Prevention of biofilm formation in catheters | [2] |

| Candida albicans | cis-2-Dodecenoic acid & trans-2-Dodecenoic acid | 30 µM | ~70% reduction in germ-tube formation | [8] |

| Candida albicans | cis-2-Dodecenoic acid & trans-2-Dodecenoic acid | 300 µM | ~90% and ~60% reduction in biofilm formation, respectively | [8] |

Interference with Quorum Sensing

This compound and its analogs can interfere with quorum sensing (QS) systems, which are cell-to-cell communication networks that bacteria use to coordinate gene expression and collective behaviors. In P. aeruginosa, a key opportunistic pathogen, the related molecule cis-2-dodecenoic acid (BDSF) has been shown to down-regulate the expression of QS regulatory genes such as lasR, pqsR, and rhlR. This leads to a decrease in the production of QS signal molecules, including 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL.[9] This disruption of QS signaling subsequently leads to the downregulation of various virulence factors and biofilm formation.[9]

A recent study has identified the long-chain fatty acid-CoA ligase FadD1 in P. aeruginosa as a receptor for cis-2-decenoic acid, suggesting a direct mechanism for how this fatty acid can monitor and influence the QS network.[10]

Reversion of Persister Cells

Persister cells are a subpopulation of dormant, antibiotic-tolerant bacterial cells within a biofilm that are a major cause of chronic and recurrent infections. cis-2-Decenoic acid has been shown to revert these persister cells to an active, antimicrobial-susceptible state by increasing their metabolic activity.[1][2][11] This "reanimation" of persister cells makes them vulnerable to conventional antibiotics, offering a promising strategy to eradicate persistent infections.[1][2][11]

Anti-Cancer Activity

Beyond its antimicrobial properties, (E)-10-hydroxy-2-decenoic acid (10-HDA), a related compound found in royal jelly, has demonstrated notable anti-tumor effects.

Induction of Apoptosis in Cancer Cells

Studies have shown that 10-HDA can induce apoptosis (programmed cell death) in various cancer cell lines, including human hepatoma (HepG2), colorectal adenocarcinoma, and lung cancer cells.[12][13][14] The proposed mechanisms involve the upregulation of pro-apoptotic genes like Bax and caspase-3, and the downregulation of the anti-apoptotic gene Bcl-2.[14] For instance, in HepG2 cells, 10-HDA treatment led to a significant increase in the percentage of apoptotic cells.[14]

Quantitative Data on Anti-Cancer Effects:

| Cell Line | Compound | Concentration | Effect | Reference |

| Human colorectal adenocarcinoma cells | 10-Hydroxy-2-decenoic acid | 37.5 µmol/mL | Potent anti-proliferative effect | [12][13] |

| Human hepatoma (HepG2) cells | 10-Hydroxy-2-decenoic acid | 59.6 µg/mL | CC50 (half maximal cytotoxic concentration) | [14] |

| Ehrlich solid tumor (in mice) | 10-Hydroxy-2-decenoic acid (in combination with cyclophosphamide) | 2.5 and 5 mg/kg | Significant antitumor effects | [12] |

Modulation of Signaling Pathways in Cancer

The anti-cancer activity of 10-HDA is associated with the modulation of several key signaling pathways involved in cell growth, proliferation, and survival, including the MAPK, STAT3, and NF-κB pathways.[13]

Neurotrophic-like Activity

The ethyl ester of trans-2-decenoic acid (DAEE) has been shown to possess neurotrophin-like activities, suggesting its potential as a therapeutic agent for neurological disorders.

Activation of Intracellular Signaling Cascades

DAEE activates intracellular signal molecules such as Akt and cAMP-responsive element binding protein (CREB), and stimulates the phosphorylation of ERK1/2 in a concentration- and time-dependent manner.[15] These signaling pathways are crucial for neuronal survival, differentiation, and maintenance of neuronal functions.[15] This suggests that DAEE may mimic the effects of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and epidermal growth factor (EGF).[15]

Experimental Protocols

Microtiter Plate Biofilm Inhibition Assay

This protocol is used to assess the ability of a compound to prevent biofilm formation.[16][17][18][19]

-

Preparation: Prepare serial dilutions of this compound in a suitable growth medium in the wells of a sterile 96-well flat-bottom microtiter plate. Include a solvent control and a negative control (medium only).

-

Inoculation: Inoculate the wells with a bacterial suspension to a final optical density at 600 nm (OD600) of approximately 0.05.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

-

Washing: Gently discard the planktonic culture and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

-

Solubilization: Air-dry the plate and then add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Dispersion Assay

This protocol evaluates the ability of a compound to disperse pre-formed biofilms.[17][18]

-

Biofilm Formation: Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-3) without the addition of the test compound.

-

Washing: After incubation, gently remove the planktonic cells and wash the wells with PBS.

-

Treatment: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.

-

Incubation: Incubate for an additional period (e.g., 2-24 hours).

-

Quantification: Quantify the remaining biofilm using the crystal violet staining method described above (steps 5-8).

Signaling Pathways and Visualizations

Disruption of Pseudomonas aeruginosa Quorum Sensing

This compound and its analogs interfere with the intricate quorum sensing network of P. aeruginosa, leading to a reduction in virulence and biofilm formation.

Caption: Inhibition of P. aeruginosa Quorum Sensing by this compound Analogues.

Proposed Mechanism of Apoptosis Induction by 10-HDA

10-Hydroxy-2-decenoic acid (10-HDA) triggers apoptosis in cancer cells through the modulation of key regulatory proteins.

Caption: Apoptosis Induction in Cancer Cells by 10-Hydroxy-2-decenoic Acid.

Neurotrophic-like Signaling Cascade of DAEE

trans-2-Decenoic acid ethyl ester (DAEE) activates signaling pathways associated with neuronal survival and function.

Caption: Neurotrophic-like Signaling of trans-2-Decenoic Acid Ethyl Ester.

References

- 1. researchgate.net [researchgate.net]

- 2. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]

- 6. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]

- 8. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 19. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

(E)-2-Decenoic Acid: A Comprehensive Technical Review of Its Bioactivities

(E)-2-Decenoic acid, a medium-chain fatty acid, is emerging as a molecule of significant interest to the scientific community. This technical guide provides an in-depth review of the existing research on this compound and its derivatives, with a focus on its diverse biological activities, underlying mechanisms of action, and potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction

This compound belongs to a class of unsaturated fatty acids that have demonstrated a range of biological effects. While its close relative, 10-hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly, has been more extensively studied for its health-promoting properties, this compound and its esters are now gaining attention for their own unique pharmacological profiles.[1][2] Research has highlighted their potential in areas such as neuroscience, oncology, and infectious diseases. This guide will synthesize the current understanding of these activities, providing a foundation for future research and development.

Antimicrobial and Anti-Biofilm Activity

Several isomers of decenoic acid have demonstrated significant antimicrobial properties.[3] While data specifically on the minimum inhibitory concentrations (MIC) of this compound is not as abundant as for other isomers, related compounds show potent activity against a range of pathogens. For instance, 10-HDA exhibits broad-spectrum antibacterial activity.[3] The cis-isomer, cis-2-decenoic acid, is a well-characterized bacterial signaling molecule that can induce the dispersal of established biofilms and inhibit their formation at very low concentrations.[3][4] This suggests that this compound may also possess anti-biofilm capabilities, a critical area of research in the face of rising antimicrobial resistance.

The proposed mechanism for the anti-biofilm activity of decenoic acid isomers involves the disruption of bacterial cell-to-cell communication and the expression of virulence factors.[3] Furthermore, studies have shown that these fatty acids can increase the metabolic activity of bacteria, potentially reverting persistent cells to a state more susceptible to conventional antibiotics.[4]

Table 1: Antimicrobial and Anti-Biofilm Activity of Decenoic Acid Isomers

| Compound | Microorganism | Activity | Concentration | Reference |

| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Biofilm dispersal | Low concentrations | [3][4] |

| 10-Hydroxy-2-decenoic Acid | Staphylococcus aureus | Antibacterial | 23–44 µM | [3] |

| 10-Hydroxy-2-decenoic Acid | Streptococcus alactolyticus | Antibacterial | 23–44 µM | [3] |

| 10-Hydroxy-2-decenoic Acid | Staphylococcus intermedius B | Antibacterial | 23–44 µM | [3] |

| (2E)-dodecenal | Salmonella choleraesuis | Antibacterial | IC50 of 6.25 µg/mL | [5] |

| Galagania fragrantissima oil ((2E)-dodecenal) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 39 µg/mL, MBC: 78 µg/mL | [5] |

Neurotrophic and Neuroprotective Effects

A significant body of research points to the neurotrophic-like activities of this compound derivatives, particularly the ethyl ester (DAEE).[6][7][8][9] These compounds have been shown to activate key intracellular signaling pathways typically associated with neurotrophins like brain-derived neurotrophic factor (BDNF).

Signaling Pathways

DAEE has been found to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway, as well as phosphatidylinositol 3-kinase (PI3K) and the cAMP-response element binding protein (CREB).[6][7] This activation occurs independently of neurotrophin Trk receptors, suggesting a novel mechanism of action.[6] The activation of these pathways is crucial for neuronal survival, differentiation, and synaptic plasticity.

References

- 1. apipharma.com [apipharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Decenoic acid ethyl ester possesses neurotrophin-like activities to facilitate intracellular signals and increase synapse-specific proteins in neurons cultured from embryonic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Decenoic acid ethyl ester possesses neurotrophin-like activities to facilitate intracellular signals and increase synapse-specific proteins in neurons cultured from embryonic rat brain. | Semantic Scholar [semanticscholar.org]

- 8. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-decenoic acid ethyl ester, a compound that elicits neurotrophin-like intracellular signals, facilitating functional recovery from cerebral infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (E)-2-Decenoic Acid: An In-Depth Technical Guide

(E)-2-Decenoic acid, a medium-chain fatty acid, has applications in various industries. This technical guide provides a comprehensive overview of its toxicological profile, synthesizing available data to inform researchers, scientists, and drug development professionals. Due to a notable lack of specific toxicological studies on this compound, this guide incorporates information from safety data sheets, standard toxicological testing guidelines, and studies on structurally related compounds to provide a thorough assessment. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams created using the DOT language illustrate relevant signaling pathways and experimental workflows.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified from safety data sheets are skin and eye irritation. Some sources indicate the potential for severe skin burns and eye damage upon contact.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Toxicological Data

A comprehensive literature search revealed a significant lack of publicly available quantitative toxicological data for this compound. Information regarding acute toxicity (e.g., LD50 values), repeated-dose toxicity (e.g., No-Observed-Adverse-Effect Levels - NOAELs), carcinogenicity, and reproductive toxicity is largely unavailable or has not been determined. The toxicological information presented below is based on general statements from safety data sheets and read-across from structurally similar compounds.

Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for this compound have not been determined in the reviewed literature. Safety data sheets generally state that the substance shall not be classified as acutely toxic.

Repeated-Dose Toxicity

There is a lack of data from sub-acute, sub-chronic, or chronic toxicity studies for this compound. For the related compound, 9-decenoic acid, it has been noted that no repeated-dose toxicity data are available, and a read-across approach from 10-undecenoic acid is utilized for risk assessment. This suggests a general data gap for decenoic acid isomers.

Genotoxicity

No specific genotoxicity data (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for this compound were found.